N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide is a complex organic compound that features a thiazole ring, an amide group, and a fluorophenoxyphenyl moiety
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-3-[3-(4-fluorophenoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-14-5-7-16(8-6-14)27-17-3-1-2-13(10-17)4-9-19(26)24-20-23-15(12-28-20)11-18(22)25/h1-3,5-8,10,12H,4,9,11H2,(H2,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYIPLDREWWORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NC3=NC(=CS3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the amino-oxoethyl group. The final steps involve coupling the thiazole derivative with the fluorophenoxyphenyl moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-chlorophenoxy)phenyl)propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-bromophenoxy)phenyl)propanamide: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide can significantly influence its chemical properties, such as its reactivity and binding affinity to molecular targets. This makes it unique compared to its analogs with different halogen atoms.
Biological Activity
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, including antimicrobial, anticancer, and antiviral activities. The following sections provide a detailed overview of its biological activity, including relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 335.39 g/mol |
| IUPAC Name | N-(4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide |
| InChI Key | XXXXXX |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole moiety allows for versatile interactions with various enzymes and receptors, potentially leading to the inhibition of key pathways involved in disease progression.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.
- Antimicrobial Activity : It has shown potential against bacterial and fungal strains, possibly by disrupting cell wall synthesis or metabolic pathways.
Antimicrobial Activity
A study conducted on various thiazole derivatives, including this compound, demonstrated significant antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at low concentrations, comparable to standard antimicrobial agents .
Anticancer Activity
Research has highlighted the compound's anticancer potential through in vitro studies on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited cytotoxic effects with IC50 values ranging from 5 to 15 µg/mL, indicating potent activity against these cancer types .
Case Studies
-
Case Study on Anticancer Effects :
- Objective : To evaluate the efficacy of this compound against breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µg/mL, with apoptosis confirmed via flow cytometry analysis .
- Case Study on Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
